Metazachlor
Overview
Description
Metazachlor is a widely used herbicide belonging to the chloroacetamide class of chemicals. It is primarily employed for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds in various crops, including oilseed rape, cabbage, and other vegetables . The chemical name of this compound is 2-chloro-N-(pyrazol-1-ylmethyl)acet-2’,6’-xylidide, and its molecular formula is C14H16ClN3O .
Mechanism of Action
Target of Action
Metazachlor is a member of the chloroacetamide class of chemicals . Its primary targets are the enzymes involved in the formation of long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Mode of Action
This compound inhibits the biosynthesis of long-chain fatty acids . This inhibition disrupts cell division and cell expansion, thereby preventing the growth of target organisms . The antibacterial activity of this compound has been observed, with the compound causing damage to bacterial cells through the destruction of cellular proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of cells. This results in the death of the target organisms .
Result of Action
The action of this compound results in significant molecular and cellular effects. It has been observed to cause damage to bacterial cells, leading to leakage of ions . This damage is likely due to the disruption of protein synthesis caused by this compound . In addition, this compound has been associated with lower growth and delayed ontogenetic development in certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil organic matter (OM), sand, and Al oxides positively correlate with the herbicide distribution coefficient (Kd), whereas clay, silt, Fe oxides, alkaline pH, and EC show a negative correlation with the Kd values . These factors can affect the bioavailability of this compound, thereby influencing its efficacy . Furthermore, the rate-determining phase of sorption kinetics of this compound in soils follows a pseudo-second-order model .
Biochemical Analysis
Biochemical Properties
Metazachlor interacts with various enzymes and proteins. It inhibits the formation of long chain fatty acids, which are essential for cell division and cell expansion . This interaction affects the normal biochemical reactions within the cell, leading to the herbicidal effect.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause significantly lower growth and delayed ontogenetic development in marbled crayfish at certain concentrations . It also influences cell function by impacting the activity of enzymes such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on gene expression. As a member of the chloroacetamide class of chemicals, this compound inhibits the formation of long chain fatty acids, which are crucial for cell division and cell expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in an agricultural retention pond, high concentration pulses of this compound were observed, which enduringly raised solute concentrations in the pond .
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits the formation of long chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, hydrological tracers have indicated that transport is a dominant process for this compound .
Subcellular Localization
Some studies suggest that certain plasma membrane-associated receptor-like kinases, which are absent from plasmodesmata under optimal growth conditions, rapidly relocate and cluster to the pores in response to osmotic stress
Preparation Methods
Metazachlor can be synthesized through several routes. One common method involves the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in an aqueous micelle solution . The reaction is typically carried out at temperatures between 40°C to 60°C for 3 to 5 hours . The product is then isolated through centrifugation, washing, and drying . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Metazachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by ozone in both gas and aqueous phases . The primary reaction pathways include cycloaddition, oxygen-addition, and single electron transfer mechanisms . Common reagents used in these reactions include ozone and other oxidizing agents . The major products formed from these reactions are typically less toxic and more environmentally friendly than the parent compound .
Scientific Research Applications
Metazachlor has a wide range of scientific research applications. In agriculture, it is used to control weeds and improve crop yields . In environmental science, it serves as a model compound for studying the fate and transport of herbicides in soil and water systems . In biology, this compound is used to investigate the effects of herbicides on non-target organisms, such as aquatic life . Additionally, it has applications in analytical chemistry for the development of methods to detect and quantify herbicide residues in various matrices .
Comparison with Similar Compounds
Metazachlor is often compared with other chloroacetamide herbicides, such as dimethenamid-P and pyroxasulfone . While all these compounds inhibit long-chain fatty acid synthesis, this compound is unique in its specific molecular structure and its effectiveness against a broader spectrum of weeds . Similar compounds include:
- Dimethenamid-P
- Pyroxasulfone
- Acetochlor
- Alachlor
This compound’s unique structure allows it to be more effective in certain environmental conditions and against specific weed species .
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPQTYSZVCJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058156 | |
Record name | Metazachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67129-08-2 | |
Record name | Metazachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67129-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazachlor [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAZACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target site of metazachlor in plants?
A1: this compound primarily inhibits the synthesis of very long chain fatty acids (VLCFAs) in plants. [] This effect was specifically observed with the herbicidally active S-enantiomer of metolachlor, a related chloroacetamide herbicide, while the inactive R-enantiomer had no influence. []
Q2: How does the inhibition of VLCFA synthesis affect plant growth?
A2: VLCFAs are essential components of plant cell walls and membranes. [] By disrupting their synthesis, this compound interferes with cell division and expansion, ultimately leading to plant death. [, ] Specifically, this compound can provoke fasciation of leaves and impact cellular antioxidant defense mechanisms. []
Q3: Are there other biochemical processes affected by this compound?
A3: While VLCFA synthesis inhibition is considered the primary mode of action, this compound can also influence other metabolic pathways. Studies show it can inhibit fatty acid desaturation, particularly affecting the conversion of oleic acid. [, ] Additionally, this compound exposure can lead to oxidative stress, indicated by increased activity of antioxidative enzymes and lipid peroxidation in plant tissues. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H20ClN3O and a molecular weight of 293.8 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research doesn't delve into specific spectroscopic details, the development of an enzyme immunoassay (ELISA) for this compound detection relies on its structural characteristics. [] This suggests the availability of spectroscopic data for characterizing the herbicide and its interactions with antibodies.
Q6: How does this compound behave in different soil types?
A6: this compound degradation in soil is influenced by factors like texture and organic carbon content. [, , ] Higher clay and organic carbon content generally lead to faster degradation. [] The presence of organic fertilizers can initially slow down degradation, likely due to increased sorption to organic matter, but this effect diminishes over time. [, ]
A6: this compound is not known to possess catalytic properties. As a herbicide, its action relies on inhibiting enzymatic processes rather than catalyzing them.
A7: While not extensively covered in the provided research, computational chemistry could be applied to study this compound. QSAR (Quantitative Structure-Activity Relationship) models, for instance, could be developed to predict the herbicidal activity of this compound analogs based on their structural features. []
Q7: How does the structure of this compound relate to its herbicidal activity?
A8: Research on chloroacetamides, including this compound, highlights the importance of specific structural features for their activity. [, ] The presence of a chiral center in the molecule is crucial, with the S-enantiomer exhibiting significantly higher herbicidal potency compared to the R-enantiomer. [] Modifications to the aromatic ring or the side chain can alter activity and selectivity. [, ]
Q8: How stable is this compound under environmental conditions?
A9: this compound exhibits varying persistence depending on factors like soil type, moisture, and temperature. [, ] Its half-life in soil typically ranges from 1 to 3 months. [] this compound degradation can lead to the formation of metabolites, some of which might be more persistent than the parent compound. [, , , ]
Q9: Are there specific formulation strategies employed to improve this compound's efficacy?
A10: Research highlights the use of adjuvants in this compound formulations to enhance its efficacy. [] Adjuvants can improve herbicide uptake by the plant or modify its behavior in the soil, leading to better weed control. [, ] Encapsulation of this compound in biodegradable microparticles has been explored as a controlled-release strategy. [, ] This approach aims to prolong the herbicide's activity and potentially reduce its environmental impact. [, ]
Q10: Does the use of this compound raise any environmental concerns?
A11: The widespread use of this compound has raised concerns regarding its potential impact on the environment, particularly on water resources. [, , ] Studies have detected this compound and its metabolites in groundwater and surface waters, raising concerns about potential long-term effects on aquatic ecosystems and human health. [, ]
Q11: What measures are being taken to mitigate the environmental risks associated with this compound?
A12: Strategies to minimize this compound leaching to water resources include optimizing application rates and timing, using controlled-release formulations, and implementing appropriate agricultural practices. [, , ] Regulatory bodies are actively involved in monitoring this compound levels in the environment and setting maximum residue limits (MRLs) in food and feed to ensure consumer safety. [, , ]
A10: The efficacy of this compound is primarily evaluated through field trials assessing its weed control efficacy and crop safety. [, , , , ] Laboratory studies often focus on understanding its mode of action using model organisms like algae. [, , , ]
Q12: Has resistance to this compound been observed in weeds?
A13: While widespread resistance to this compound has not been widely reported, studies have successfully developed this compound-resistant algal strains in the laboratory. [, ] These resistant strains often exhibit cross-resistance to other chloroacetamide herbicides, indicating a shared mode of action. [, ]
Q13: What is known about the toxicological profile of this compound?
A14: this compound's toxicological profile has been extensively studied due to its widespread use. [, , ] Regulatory agencies, such as the European Food Safety Authority (EFSA), assess the potential risks of this compound to human health and the environment. [, , ] These assessments consider various factors, including dietary exposure, occupational exposure, and potential for bioaccumulation. [, , ]
A13: Drug delivery and targeting strategies are not typically relevant to this compound, as it is a herbicide applied directly to the soil or plants.
A13: Biomarkers and diagnostics are not commonly used in the context of this compound, as its effects are primarily assessed through direct observation of weed control and potential phytotoxicity to crops.
Q14: What analytical techniques are used to detect and quantify this compound in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC/ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, water, and plant tissues. [, , , ] This method offers high sensitivity and selectivity for detecting trace amounts of this compound and its metabolites. [, , , ] Additionally, enzyme immunoassays (ELISAs) have been developed for rapid and sensitive detection of this compound. []
Q15: What are the main pathways of this compound degradation in the environment?
A16: this compound degradation in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical hydrolysis. [, , , ] Microbial degradation is considered the primary route in soil, where microorganisms utilize this compound as a source of carbon or energy. [, , , ]
A17: this compound's solubility in water is relatively low, which influences its behavior in the environment and its formulation. [] Factors like temperature, pH, and the presence of organic matter can affect its solubility and, consequently, its bioavailability to plants and microorganisms. []
A18: Analytical methods for this compound analysis undergo rigorous validation processes to ensure their accuracy, precision, and reliability. [, ] These validation procedures follow established guidelines and involve determining parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). [, ]
A19: Stringent quality control measures are implemented throughout the production and distribution of this compound to ensure its quality, consistency, and safety. [, ] These measures encompass various aspects, including raw material control, manufacturing process control, and finished product testing. [, ]
Q16: Are there any viable alternatives to this compound for weed control in oilseed rape?
A24: Research explores alternative herbicides and strategies for weed control in oilseed rape, particularly with the emergence of herbicide-resistant weeds. [, , , , ] Integrated weed management approaches, combining cultural practices, mechanical weed control, and herbicides with different modes of action, are increasingly emphasized to prevent resistance development and reduce reliance on single active ingredients like this compound. [, , , , ]
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